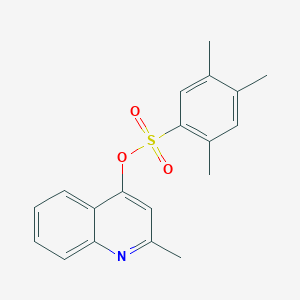
2-Methyl-4-quinolinyl 2,4,5-trimethylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-quinolinyl 2,4,5-trimethylbenzenesulfonate is a chemical compound that has been widely used in scientific research. It is a heterocyclic compound that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 2-Methyl-4-quinolinyl 2,4,5-trimethylbenzenesulfonate is not fully understood. However, it is believed to interact with biomolecules such as proteins and nucleic acids through electrostatic and hydrophobic interactions. The fluorescence of the compound is quenched upon binding to the biomolecule, which allows for the detection of the biomolecule.
Biochemical and Physiological Effects:
2-Methyl-4-quinolinyl 2,4,5-trimethylbenzenesulfonate does not have any known biochemical or physiological effects. It is used solely for scientific research purposes and is not used as a drug.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Methyl-4-quinolinyl 2,4,5-trimethylbenzenesulfonate in lab experiments is its high sensitivity and selectivity for biomolecules. It is also relatively easy to synthesize and purify. However, one of the limitations is that it is not suitable for in vivo experiments as it is not membrane permeable.
Zukünftige Richtungen
There are several future directions for the use of 2-Methyl-4-quinolinyl 2,4,5-trimethylbenzenesulfonate in scientific research. One direction is the development of new metal complexes using the compound as a ligand. Another direction is the modification of the compound to improve its membrane permeability for in vivo experiments. Additionally, the compound could be used in the development of new diagnostic tools for the detection of biomolecules in biological samples.
Conclusion:
2-Methyl-4-quinolinyl 2,4,5-trimethylbenzenesulfonate is a useful compound for scientific research. It has been widely used as a fluorescent probe and ligand for the synthesis of metal complexes. The compound has high sensitivity and selectivity for biomolecules, making it a valuable tool for the detection of biomolecules in biological samples. There are several future directions for the use of the compound in scientific research, including the development of new metal complexes and diagnostic tools.
Synthesemethoden
2-Methyl-4-quinolinyl 2,4,5-trimethylbenzenesulfonate can be synthesized using various methods. One of the most common methods is the reaction between 2-methylquinoline and 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-quinolinyl 2,4,5-trimethylbenzenesulfonate has been widely used in scientific research. It has been used as a fluorescent probe for the detection of various biomolecules such as proteins, nucleic acids, and carbohydrates. It has also been used as a ligand for the synthesis of metal complexes that have potential applications in catalysis, sensing, and imaging.
Eigenschaften
Produktname |
2-Methyl-4-quinolinyl 2,4,5-trimethylbenzenesulfonate |
|---|---|
Molekularformel |
C19H19NO3S |
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
(2-methylquinolin-4-yl) 2,4,5-trimethylbenzenesulfonate |
InChI |
InChI=1S/C19H19NO3S/c1-12-9-14(3)19(10-13(12)2)24(21,22)23-18-11-15(4)20-17-8-6-5-7-16(17)18/h5-11H,1-4H3 |
InChI-Schlüssel |
PGMGPVUKSUUXHM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)OC2=CC(=NC3=CC=CC=C32)C)C |
Kanonische SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)OC2=CC(=NC3=CC=CC=C32)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzyl 4-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B288696.png)
![Benzyl 4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B288697.png)




![2-Methyl-1-({5-[(2-methyl-1-piperidinyl)sulfonyl]-1-naphthyl}sulfonyl)piperidine](/img/structure/B288715.png)
![2-{[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1-naphthyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B288716.png)





